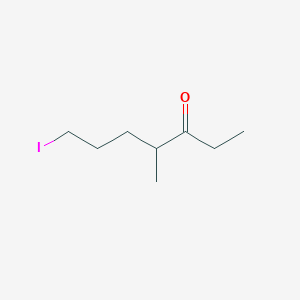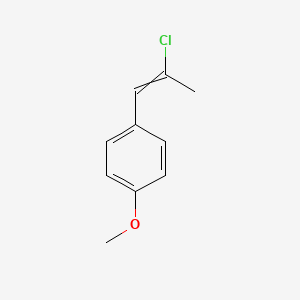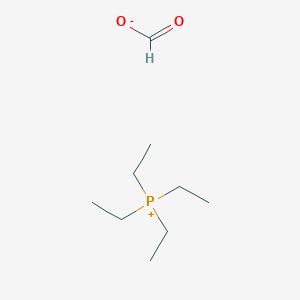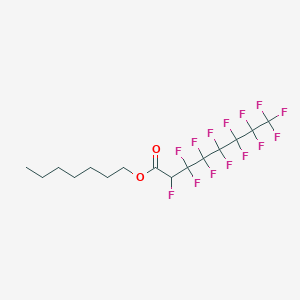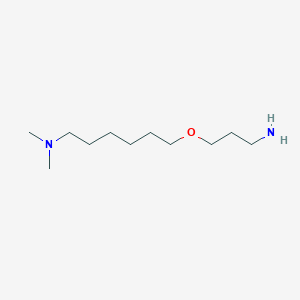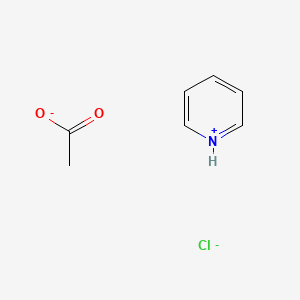![molecular formula C9H6O3 B14301163 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one CAS No. 118112-19-9](/img/structure/B14301163.png)
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one is a complex organic compound characterized by a unique fused ring structure. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzocyclobutene with benzonitrile oxides through 1,3-dipolar cycloaddition can yield the desired compound . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the cyclobutadiene ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of catalysts and reagents is crucial to achieve efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole: Shares the benzodioxole core but lacks the cyclobutadiene ring.
Cyclobutadieneiron tricarbonyl: Contains a cyclobutadiene ring but is complexed with iron tricarbonyl.
Uniqueness
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability.
Propiedades
Número CAS |
118112-19-9 |
|---|---|
Fórmula molecular |
C9H6O3 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
6H-cyclobuta[g][1,3]benzodioxol-7-one |
InChI |
InChI=1S/C9H6O3/c10-6-3-5-1-2-7-9(8(5)6)12-4-11-7/h1-2H,3-4H2 |
Clave InChI |
ZKANRXBZUFUUTD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C1=O)C3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
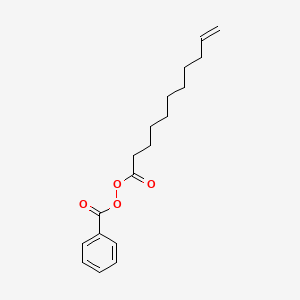

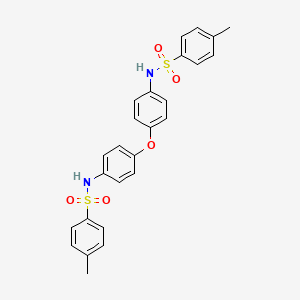
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)


